molecular formula C10H14N2O B7896094 1-Cyclopropanecarbonylpiperidine-3-carbonitrile

1-Cyclopropanecarbonylpiperidine-3-carbonitrile

Cat. No.: B7896094
M. Wt: 178.23 g/mol
InChI Key: DEOWYAKKCQTSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a chemical compound that features a cyclopropane ring attached to a piperidine ring, with a carbonitrile group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropanecarbonylpiperidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Cyclopropanecarbonylpiperidine-3-carboxamide
  • 1-Cyclopropanecarbonylpiperidine-3-carboxylate
  • 1-Cyclopropanecarbonylpiperidine-3-carboxaldehyde

Comparison: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbonitrile group can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of the cyclopropane ring adds conformational rigidity, which can influence the compound’s interaction with biological targets.

Biological Activity

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and any relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{10}H_{12}N_2O
  • IUPAC Name : this compound

This compound features a piperidine ring, which is known for its diverse biological activities, and a cyano group that may contribute to its reactivity and interaction with biological targets.

Research indicates that this compound may exhibit several mechanisms of action:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The specific mechanisms involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in oncology as a chemotherapeutic agent. The cytotoxicity appears to be dose-dependent and varies across different cell types.

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Type Description Reference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific enzymes involved in metabolic pathways

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to controls, supporting its use as a potential antimicrobial agent.
  • Cancer Cell Line Study : Research conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that treatment with this compound resulted in increased rates of apoptosis, as evidenced by flow cytometry analysis.
  • In Vivo Studies : Initial animal model studies are underway to assess the pharmacokinetics and overall efficacy of this compound in vivo, focusing on its therapeutic index and safety profile.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWYAKKCQTSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.